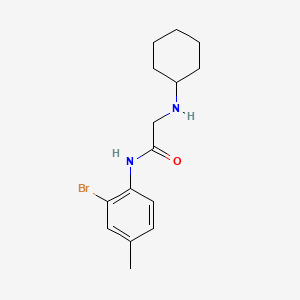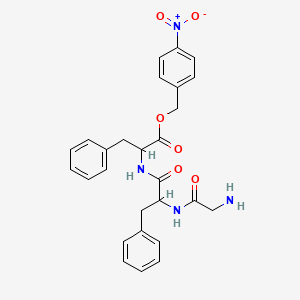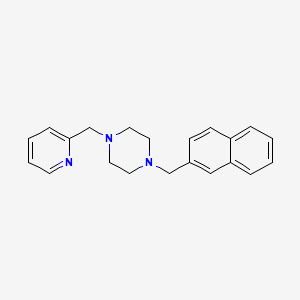![molecular formula C20H25N3O6S2 B12475491 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B12475491.png)
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with methyl, methylsulfonyl, and morpholinylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzamide Core: This step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with aniline to form 4-methyl-N-phenylbenzamide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Morpholinylsulfonyl Substitution: The final step involves the reaction of the intermediate with morpholine and sulfuryl chloride to introduce the morpholinylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{4-Methyl-3-[(methylsulfonyl)amino]phenyl}-3-thiophenecarboxamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
- 2-(4-Methylsulfonylphenyl)ethanamine
Uniqueness
4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H25N3O6S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
4-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H25N3O6S2/c1-15-7-8-16(13-19(15)31(27,28)23-9-11-29-12-10-23)20(24)21-17-5-4-6-18(14-17)22(2)30(3,25)26/h4-8,13-14H,9-12H2,1-3H3,(H,21,24) |
InChI Key |
ZJPVSRARJAAQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B12475411.png)

![3,3-dimethyl-1-(2,3,4,5-tetrahydro-11H-[1,3]diazepino[1,2-a]benzimidazol-11-yl)butan-2-one](/img/structure/B12475431.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B12475439.png)
![propan-2-yl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12475441.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12475445.png)
![2-{[1-(3-Chlorophenyl)pyrazolo[3,4-D]pyrimidin-4-YL](2-hydroxyethyl)amino}ethanol](/img/structure/B12475467.png)

![2-[({[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12475482.png)
![5-(4-fluorophenyl)-2-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12475485.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B12475489.png)

![3a-methyl-2,3,5-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12475499.png)
